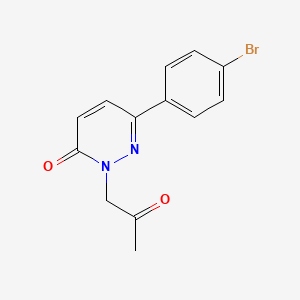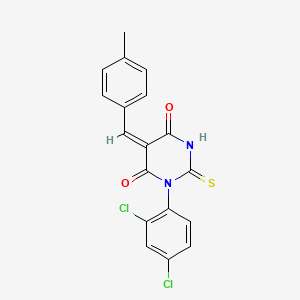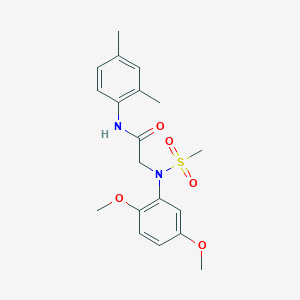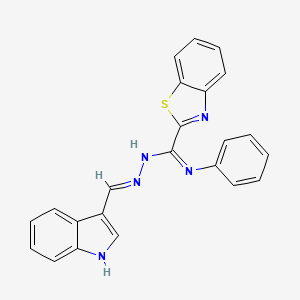
6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a pyridazinone derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone is not fully understood. However, studies suggest that it may exert its effects by inhibiting specific enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone has various biochemical and physiological effects. In vitro studies have demonstrated its potential as an anticancer and antimicrobial agent by inducing apoptosis and inhibiting the growth of cancer cells and bacteria. In vivo studies have shown its potential as an herbicide and insecticide by inhibiting specific enzymes involved in plant and insect growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone in lab experiments is its potential as a versatile compound with various applications. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
For research on 6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone include investigating its potential as a therapeutic agent for various diseases, exploring its potential as a material for organic electronic devices, and studying its potential as a tool for crop protection. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, 6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone is a chemical compound that has potential applications in various fields. Its versatility and potential as a therapeutic agent, herbicide, and insecticide make it a promising compound for further research. However, its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects should be taken into consideration.
Synthesemethoden
6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate and hydrazine hydrate in ethanol.
Wissenschaftliche Forschungsanwendungen
6-(4-bromophenyl)-2-(2-oxopropyl)-3(2H)-pyridazinone has been investigated for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been studied as a potential anticancer and antimicrobial agent. In agriculture, it has been investigated as a potential herbicide and insecticide. In material science, it has been studied for its potential applications in the development of organic electronic materials.
Eigenschaften
IUPAC Name |
6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-9(17)8-16-13(18)7-6-12(15-16)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUBHAPHEAFQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-bromophenyl)-2-(2-oxopropyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]acetamide](/img/structure/B6046897.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)
![4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
![1-(1-azocanyl)-3-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6046912.png)
![2-chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6046918.png)

![2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)
![2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6046937.png)


![ethyl 3-(3-methoxybenzyl)-1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6046956.png)

![2-(1-cyclohexen-1-yl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046979.png)